molecular formula C14H14N2O2S B14190555 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid CAS No. 860344-67-8

4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid

Cat. No.: B14190555
CAS No.: 860344-67-8
M. Wt: 274.34 g/mol
InChI Key: BTKRDGHACSIUPK-UHFFFAOYSA-N
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Description

4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thiazole precursor with cyclopropylmethylamine under controlled conditions . The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis protocols that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyclopropylmethylamino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[(Cyclopropylmethyl)amino]-1,3-thiazol-4-yl}benzoic acid is unique due to the presence of the thiazole ring, which imparts specific chemical and biological properties. The combination of the thiazole ring with the cyclopropylmethylamino group and the benzoic acid moiety makes this compound particularly interesting for research and development in various fields .

Properties

CAS No.

860344-67-8

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

4-[2-(cyclopropylmethylamino)-1,3-thiazol-4-yl]benzoic acid

InChI

InChI=1S/C14H14N2O2S/c17-13(18)11-5-3-10(4-6-11)12-8-19-14(16-12)15-7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,15,16)(H,17,18)

InChI Key

BTKRDGHACSIUPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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